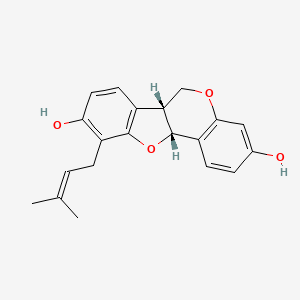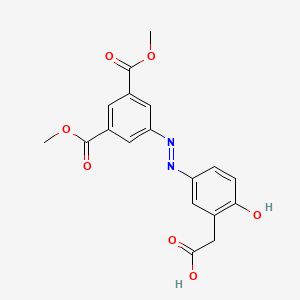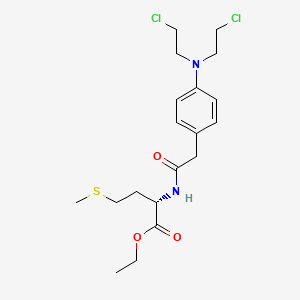
Nonaethylenglykol
Übersicht
Beschreibung
Nonaethylene glycol is a polymer consisting of ethylene glycol repeating units and terminal hydroxyl groups . The ethylene glycol units have high water solubility properties . The hydroxyl groups can react in order to further derivatize the compound .
Synthesis Analysis
Nonaethylene glycol monododecyl ether is a nonionic surfactant commonly used in research applications that require the stabilization of emulsions or the solubilization of hydrophobic compounds . These compounds can be impurities from the synthesis process of the main glycol employed as surfactant .Molecular Structure Analysis
The molecular formula of Nonaethylene glycol is C18H38O10 . The average mass is 414.488 Da and the monoisotopic mass is 414.246490 Da .Physical And Chemical Properties Analysis
Nonaethylene glycol has a density of 1.1±0.1 g/cm3, a boiling point of 506.2±45.0 °C at 760 mmHg, and a flash point of 260.0±28.7 °C . It also has a molar refractivity of 102.5±0.3 cm3, a polar surface area of 114 Å2, and a molar volume of 371.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Nicht-ionisches Tensid
Nonaethylenglykolmonododecylether ist ein nicht-ionisches Tensid . Es besitzt ausgezeichnete Emulgierungs- und Löslichkeitseigenschaften . Der Wirkmechanismus der Verbindung beruht auf ihrer Fähigkeit, die Grenzflächenspannung zwischen nicht mischbaren Substanzen zu senken, wodurch die Bildung und Stabilisierung von Emulsionen gefördert wird .
Emulsionsherstellung
Nonaethylenglykolmonododecylether wurde in der Forschung zur Emulsionsherstellung eingesetzt . Seine Tensid-Eigenschaften waren besonders wertvoll bei der Formulierung von Emulsionen, da es die Stabilität, Einheitlichkeit und die Kontrolle der Tröpfchengröße verbessern kann .
Nanopartikel-Synthese
Diese Verbindung wird auch bei der Nanopartikel-Synthese verwendet . Die Tensid-Eigenschaften von Nonaethylenglykolmonododecylether können helfen, die Größe und Verteilung von Nanopartikeln zu kontrollieren, was für ihre Funktionalität in verschiedenen Anwendungen entscheidend ist .
Kontrollierte Freisetzungssysteme
Nonaethylenglykolmonododecylether wird bei der Entwicklung von kontrollierten Freisetzungssystemen verwendet . Diese Systeme werden häufig bei der Medikamentenverabreichung eingesetzt, um sicherzustellen, dass die Medikamente in der richtigen Geschwindigkeit und am richtigen Ort freigesetzt werden .
Oberflächenmodifikator und Dispergiermittel
Im Bereich der Materialwissenschaften wurde Nonaethylenglykolmonododecylether als Oberflächenmodifikator und Dispergiermittel eingesetzt, um die Verträglichkeit und Verarbeitbarkeit verschiedener Materialien zu verbessern . Seine Fähigkeit, die Löslichkeit und Dispersion zu verbessern, wurde genutzt, um die Materialeigenschaften und die Leistung zu optimieren .
Analyse der Molekülstruktur
Nonaethylenglykol, 2TMS-Derivat, wird bei der Analyse der Molekülstruktur verwendet . Sein Molekulargewicht beträgt 558,8506 , und es wird häufig in der Massenspektrometrie zur Identifizierung und Quantifizierung von Molekülen eingesetzt .
Dies sind nur einige der vielen Anwendungen von this compound in der wissenschaftlichen Forschung. Forscher erforschen weiterhin sein Potenzial in verschiedenen Bereichen und bieten so wertvolle Erkenntnisse und Fortschritte in der wissenschaftlichen Forschung .
Safety and Hazards
Nonaethylene glycol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Nonaethylene glycol, also known as Polidocanol , is primarily used as a sclerosing agent . Its primary targets are the blood vessel endothelium . The compound’s role is to locally damage the endothelium, leading to platelet aggregation at the site .
Mode of Action
Upon administration, nonaethylene glycol interacts with its targets by causing local damage to the blood vessel endothelium . This endothelial damage triggers platelet aggregation at the site, which then attaches to the venous wall . This process results in the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Biochemical Pathways
Nonaethylene glycol is a poly(ethylene glycol) (PEG) based compound . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . .
Pharmacokinetics
It is known that the compound’s hydrophilicity and electrical neutrality contribute to its unique properties . These properties likely influence its bioavailability and pharmacokinetics, but more research is needed to fully understand these aspects.
Result of Action
The primary result of nonaethylene glycol’s action is the occlusion of blood vessels . By damaging the endothelium and triggering platelet aggregation, nonaethylene glycol leads to the formation of a dense network that blocks the vessel . This action is utilized in the treatment of uncomplicated spider veins and reticular veins .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUUTMGDONTGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187492 | |
| Record name | Nonaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3386-18-3 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonaethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)









